1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxamide
Overview
Description
This compound belongs to the class of organic compounds known as benzoic acids . It’s also known as "(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ACETIC ACID" .
Molecular Structure Analysis
The molecular formula of this compound is C12H15N3OS . The InChI code is 1S/C12H15N3OS/c1-14(2)7-8-15-11(16)9-5-3-4-6-10(9)13-12(15)17/h3-6H,7-8H2,1-2H3,(H,13,17) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 249.34 . It has a predicted boiling point of 377.0±44.0 °C and a predicted density of 1.29±0.1 g/cm3 . The pKa is predicted to be 11.23±0.20 .Scientific Research Applications
Synthesis in Polyamide Research
Research has demonstrated the use of related pyrimidine derivatives in the synthesis of polyamides. For instance, 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and its analogs have been utilized to create polyamides with uracil and adenine side groups, exhibiting molecular weights of 1000–5000 and solubility in water (Hattori & Kinoshita, 1979). Similar methods have been applied to produce polyamides containing theophylline and thymine (Hattori & Kinoshita, 1979).
Crystallography and Molecular Structure
Studies in crystallography have explored compounds with structures akin to 1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxamide. For example, the analysis of piperidinium 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-ide revealed intricate hydrogen bond networks within its crystal structure (Orozco et al., 2009).
Pharmaceutical Applications
In the pharmaceutical field, similar pyrimidine derivatives have been synthesized for potential medicinal applications. For instance, novel 5,7-diarylpyridopyrimidines have been synthesized, exhibiting potential in various medical applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014). Additionally, derivatives of pyrimidin-4-yl benzo difurans have been explored for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Properties
IUPAC Name |
1-(2,4-dioxo-1H-pyrimidin-6-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-9(16)6-1-3-14(4-2-6)7-5-8(15)13-10(17)12-7/h5-6H,1-4H2,(H2,11,16)(H2,12,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMHUHLFYARYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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